methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 29546-55-2
Cat. No.: VC11591917
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29546-55-2 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (C₁₀H₁₀N₂O₃, MW 206.20 g/mol) consists of a bicyclic framework formed by the fusion of a pyrrole ring and a pyridine ring. Key substituents include:
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A methoxy group (-OCH₃) at the 5-position, which enhances electron density in the aromatic system.
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A methyl ester (-COOCH₃) at the 2-position, contributing to the compound’s polarity and reactivity.
The IUPAC name, methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, reflects its substitution pattern and functional groups. The canonical SMILES representation (COC1=NC2=C(C=C1)NC(=C2)C(=O)OC) underscores the spatial arrangement of these groups.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (3 oxygen, 2 nitrogen atoms) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 76.3 Ų |
The compound’s moderate lipophilicity (predicted LogP ~1.2) and polar surface area suggest potential permeability across biological membranes, a trait advantageous in drug design.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves a multi-step route:
Step 1: Cyclization
A nitro-substituted pyridine precursor undergoes reductive cyclization in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen atmosphere. This step forms the pyrrolo[3,2-b]pyridine core.
Step 2: Methoxylation
Electrophilic aromatic substitution introduces the methoxy group at the 5-position using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Step 3: Esterification
The carboxylic acid intermediate is converted to the methyl ester via Fischer esterification, employing methanol and an acid catalyst (e.g., H₂SO₄).
Industrial Production Considerations
Industrial synthesis prioritizes:
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Catalyst Optimization: Transitioning from noble metal catalysts (e.g., Pd) to cost-effective alternatives (e.g., Ni) to reduce costs.
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Solvent Recovery: Implementing closed-loop systems to recycle solvents like dimethylformamide (DMF).
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Purity Control: Using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to ensure ≥98% purity.
Comparison with Structural Analogs
| Property | Methyl Ester (This Compound) | Ethyl Ester Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 206.20 g/mol | 220.23 g/mol |
| Boiling Point | 312°C (predicted) | 328°C (predicted) |
| Solubility in Water | 0.5 mg/mL | 0.3 mg/mL |
| LogP | 1.2 | 1.8 |
The methyl ester’s lower LogP and higher aqueous solubility may enhance bioavailability compared to bulkier esters.
Future Research Directions
Biological Profiling
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In Vitro Screening: Evaluate inhibition profiles against kinase panels (e.g., EGFR, VEGFR).
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ADMET Studies: Assess absorption, distribution, and toxicity in preclinical models.
Material Engineering
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Optoelectronic Characterization: Measure charge carrier mobility in thin-film transistors.
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MOF Synthesis: Explore coordination with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
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